molecular formula C17H23N3O3 B5387721 (3S,5R)-1-(pyridin-3-ylmethyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid

(3S,5R)-1-(pyridin-3-ylmethyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid

Cat. No.: B5387721
M. Wt: 317.4 g/mol
InChI Key: GQUWTRHBITWNRV-CABCVRRESA-N
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Description

(3S,5R)-1-(pyridin-3-ylmethyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with pyridinylmethyl and pyrrolidine-1-carbonyl groups. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-1-(pyridin-3-ylmethyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Pyridinylmethyl Group: This step might involve nucleophilic substitution reactions where a pyridinylmethyl halide reacts with the piperidine ring.

    Addition of Pyrrolidine-1-carbonyl Group: This can be done through acylation reactions using pyrrolidine-1-carbonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinylmethyl group.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The piperidine ring and pyridinylmethyl group may participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (3S,5R)-1-(pyridin-3-ylmethyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer activities.

Industry

In industry, derivatives of this compound might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,5R)-1-(pyridin-3-ylmethyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid would depend on its specific biological target. It might interact with enzymes or receptors, mod

Properties

IUPAC Name

(3S,5R)-1-(pyridin-3-ylmethyl)-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c21-16(20-6-1-2-7-20)14-8-15(17(22)23)12-19(11-14)10-13-4-3-5-18-9-13/h3-5,9,14-15H,1-2,6-8,10-12H2,(H,22,23)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUWTRHBITWNRV-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CC(CN(C2)CC3=CN=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)[C@@H]2C[C@@H](CN(C2)CC3=CN=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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